molecular formula C8H13F2N3 B13313100 3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13313100
M. Wt: 189.21 g/mol
InChI Key: IERLLAHYMUBECR-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The process is optimized to ensure high efficiency and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylated ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.

    Medicine: Its potential as a drug candidate is being explored due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethylated aromatics: These compounds share the difluoroethyl group and exhibit similar reactivity and biological activity.

    Difluoromethylated compounds: These compounds contain the CF2H group and are used in similar applications.

Uniqueness

3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H13F2N3/c1-4-5-6(8(2,9)10)12-13(3)7(5)11/h4,11H2,1-3H3

InChI Key

IERLLAHYMUBECR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(C)(F)F)C)N

Origin of Product

United States

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